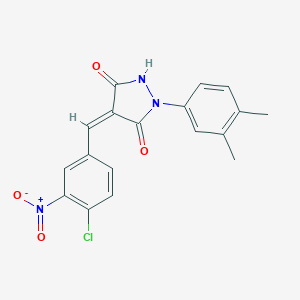![molecular formula C31H32BrNO6 B301963 [9-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301963.png)
[9-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[9-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid, also known as BEOA, is a synthetic compound with potential applications in scientific research. BEOA is a member of the acridine family of compounds and has been studied for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of [9-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. [9-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has been shown to inhibit the activity of certain proteins involved in cell division and growth, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
[9-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. [9-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has also been shown to have antioxidant properties, which may contribute to its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using [9-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid in lab experiments is its potential as a selective inhibitor of certain enzymes and signaling pathways. This may allow researchers to study specific cellular processes in more detail. One limitation of using [9-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid in lab experiments is its complex synthesis process, which may limit its availability and increase its cost.
Future Directions
There are a number of future directions for research on [9-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid. One area of interest is its potential as an anti-cancer agent in humans. Further studies are needed to determine its safety and efficacy in clinical trials. Another area of interest is its potential as an anti-inflammatory agent, which may have applications in the treatment of a variety of diseases. Additionally, further studies are needed to fully understand the mechanism of action of [9-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid and its potential as a therapeutic agent.
Synthesis Methods
[9-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid is synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis process involves the use of specialized equipment and techniques to ensure the purity and quality of the final product. The synthesis of [9-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid is a complex process that requires a high level of expertise and knowledge in the field of organic chemistry.
Scientific Research Applications
[9-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has been studied for its potential applications in scientific research. One area of interest is its potential as an anti-cancer agent. [9-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as an anti-inflammatory agent, with promising results in animal models.
properties
Product Name |
[9-{3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid |
|---|---|
Molecular Formula |
C31H32BrNO6 |
Molecular Weight |
594.5 g/mol |
IUPAC Name |
2-[9-[3-bromo-5-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid |
InChI |
InChI=1S/C31H32BrNO6/c1-3-38-26-15-20(14-21(32)31(26)39-17-19-12-10-18(2)11-13-19)28-29-22(6-4-8-24(29)34)33(16-27(36)37)23-7-5-9-25(35)30(23)28/h10-15,28H,3-9,16-17H2,1-2H3,(H,36,37) |
InChI Key |
CHDIOSFQCHOYTG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Br)OCC5=CC=C(C=C5)C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)N(C4=C2C(=O)CCC4)CC(=O)O)Br)OCC5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B301881.png)
![Ethyl 2-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B301883.png)

![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B301885.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbutanohydrazide](/img/structure/B301887.png)
![4-chloro-N-(4-ethoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B301888.png)
![ethyl 4-(5-{(E)-[2-(cyanoacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B301889.png)
![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B301891.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(phenylsulfanyl)propanohydrazide](/img/structure/B301894.png)
![N-methyl-N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B301895.png)
![N-[2-(2-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B301896.png)
![N-(2-chlorophenyl)-N-[2-(2-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B301898.png)
![N-(2,6-dimethylphenyl)-N-[2-(2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B301901.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-phenylthiourea](/img/structure/B301904.png)